molecular formula C27H30O16 B10825238 Kaempferol 3-O-sophoroside CAS No. 30373-88-7

Kaempferol 3-O-sophoroside

Cat. No.: B10825238
CAS No.: 30373-88-7
M. Wt: 610.5 g/mol
InChI Key: LKZDFKLGDGSGEO-UJECXLDQSA-N
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Description

Kaempferol 3-O-sophoroside is a naturally occurring flavonoid glycoside derived from kaempferol. It is found in various plants, including Crocus sativus (saffron) and mountain ginseng. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antidepressant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kaempferol 3-O-sophoroside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol 3-O-rutinoside can be hydrolyzed using β-glucosidase and α-L-rhamnosidase to yield kaempferol . The enzymatic preparation involves mixing the substrate with specific enzymes under controlled pH and temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources followed by purification. The extraction process may use solvents like methanol or ethanol, and the purification is achieved through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-O-sophoroside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Kaempferol 3-O-sophoroside has diverse applications in scientific research:

Mechanism of Action

Kaempferol 3-O-sophoroside exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Kaempferol 3-O-sophoroside is unique among flavonoid glycosides due to its specific glycosidic linkage and biological activities. Similar compounds include:

Biological Activity

Kaempferol 3-O-sophoroside (KPOS) is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of KPOS based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

KPOS is a glycosylated form of kaempferol, characterized by the presence of a sophorose sugar moiety. The chemical structure can be represented as follows:

  • Molecular Formula: C₂₁H₂₃O₁₁
  • Molecular Weight: 449.41 g/mol

The presence of the sophorose moiety enhances the solubility and bioavailability of kaempferol, contributing to its biological effects.

KPOS exhibits its biological activities through several mechanisms:

  • Anti-inflammatory Activity:
    • KPOS has demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It effectively blocks the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .
    • In vitro studies showed that KPOS inhibited lipopolysaccharide (LPS)-induced barrier disruption in human umbilical vein endothelial cells (HUVECs), suggesting its potential in treating vascular inflammatory diseases .
  • Antioxidant Activity:
    • KPOS acts as a scavenger of reactive oxygen species (ROS), reducing oxidative stress in cells. This property is crucial for protecting cells from oxidative damage and maintaining cellular integrity .
  • Anticancer Effects:
    • Research indicates that KPOS may induce apoptosis in cancer cells through various pathways, including the regulation of cell cycle progression and modulation of apoptotic proteins . It has shown promise against several cancer types, including skin and breast cancers.

Study on Anti-inflammatory Effects

A study conducted by Kimmel et al. (2012) investigated the anti-inflammatory properties of KPOS in LPS-stimulated HUVECs. The results indicated that KPOS significantly reduced neutrophil adhesion and migration, supporting its role in maintaining endothelial barrier integrity. The study concluded that KPOS could be a valuable therapeutic agent for vascular inflammatory conditions .

Antioxidant Activity Evaluation

In a separate investigation, KPOS was evaluated for its antioxidant capabilities using various assays to measure ROS levels in different cell lines. The findings demonstrated that KPOS effectively reduced oxidative stress markers, indicating its potential as a protective agent against oxidative damage .

Anticancer Mechanism Exploration

Research focusing on the anticancer properties of KPOS revealed its ability to induce apoptosis in cancer cell lines through caspase activation and cell cycle arrest at the G2/M phase. The study highlighted that KPOS could downregulate oncogenic markers associated with tumor progression .

Comparative Analysis with Other Kaempferol Derivatives

CompoundAnti-inflammatoryAntioxidantAnticancer
KaempferolModerateHighHigh
This compoundHighHighVery High
Kaempferol 3-O-glucosideModerateModerateModerate

This table illustrates that KPOS exhibits superior anti-inflammatory and anticancer activities compared to other kaempferol derivatives.

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZDFKLGDGSGEO-UJECXLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941769
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19895-95-5, 30373-88-7
Record name Kaempferol 3-O-sophoroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19895-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 3-O-sophoroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOPHORAFLAVONOLOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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